(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE
Overview
Description
(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE is a chemical compound that features a nitrofuran moiety and a pyrrolidine ring The nitrofuran group is known for its antimicrobial properties, while the pyrrolidine ring is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 5-nitro-2-furaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.
Chemical Reactions Analysis
Types of Reactions
(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofurans with different oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in treating infections.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE involves its interaction with microbial enzymes. The nitrofuran moiety is reduced within the microbial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
(5-NITRO-2-FURYL)(4-NITROPHENYL)METHANONE: Another nitrofuran derivative with similar antimicrobial properties.
(5-NITRO-2-FURYL)(1,3,4-OXADIAZOL-2-YL)THIOACETIC ACID: A compound with a nitrofuran moiety and an oxadiazole ring, known for its biological activity.
Uniqueness
(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both a nitrofuran moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(10-5-1-2-6-10)7-3-4-8(15-7)11(13)14/h3-4H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXYBUURARSSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.